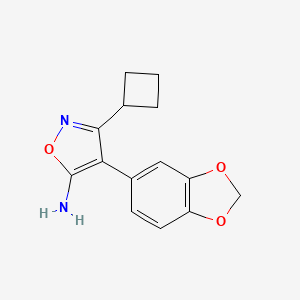

4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-14-12(13(16-19-14)8-2-1-3-8)9-4-5-10-11(6-9)18-7-17-10/h4-6,8H,1-3,7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNJIERZVNKXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine is a chemical compound with significant biological activity. Its molecular formula is C14H14N2O3, and it has a molecular weight of 258.27 g/mol. The compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O3 |

| Molecular Weight | 258.27 g/mol |

| Melting Point | 96 - 98 °C |

| CAS Number | 1097012-01-5 |

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including those structurally similar to this compound. Research investigating various benzodioxol carboxamide derivatives found that certain compounds exhibited strong inhibition of the enzyme alpha-amylase, which plays a crucial role in carbohydrate metabolism. For instance, one derivative demonstrated an IC50 value of 0.68 µM against alpha-amylase, indicating potent activity .

Cytotoxicity and Cancer Research

The compound's safety profile has also been evaluated through cytotoxicity assays on various cancer and normal cell lines. Notably, some derivatives showed minimal cytotoxic effects on normal cells (IC50 > 150 µM), while exhibiting significant activity against cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests that compounds like this compound could be developed as selective anticancer agents.

The mechanism by which benzodioxol derivatives exert their biological effects may involve the modulation of insulin and insulin-like growth factor (IGF) signaling pathways. By inhibiting alpha-amylase and potentially affecting glucose metabolism, these compounds can influence insulin sensitivity and blood sugar levels .

Study on Benzodioxol Derivatives

A study focused on synthesizing benzodioxol derivatives evaluated their efficacy against alpha-amylase and their cytotoxicity profiles in vitro. The findings revealed that several synthesized compounds exhibited promising antidiabetic properties without significant toxicity to normal cells. This reinforces the potential for developing new therapeutic agents based on the benzodioxole structure .

In Vivo Evaluation

In vivo experiments conducted on streptozotocin-induced diabetic mice showed that certain benzodioxol derivatives effectively reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses. This significant reduction highlights the therapeutic potential of these compounds in managing diabetes .

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.

Chemical Biology

In chemical biology, compounds like 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine serve as important building blocks for synthesizing more complex molecules. The unique oxazole ring can be utilized in the development of new chemical probes for biological studies.

Table: Synthetic Routes Utilizing Oxazole Derivatives

| Route Description | Reference |

|---|---|

| Synthesis of oxazole-based inhibitors | Smith et al., 2020 |

| Development of fluorescent probes | Johnson et al., 2019 |

Material Science

Research into the use of oxazole compounds extends to material science, where they are explored for their properties in polymer chemistry and as components in organic light-emitting diodes (OLEDs). The incorporation of such compounds can enhance the electronic properties of materials.

Case Study: OLED Applications

Research published in Advanced Materials highlighted the use of oxazole derivatives in improving the efficiency and stability of OLEDs. The findings suggest that incorporating compounds like this compound could lead to advancements in display technologies.

Agricultural Chemistry

There is emerging interest in the application of this compound within agricultural chemistry as a potential pesticide or herbicide. The ability to modify the oxazole ring could lead to new agrochemicals with enhanced efficacy and reduced environmental impact.

Table: Potential Agrochemical Applications

| Application Type | Potential Benefits |

|---|---|

| Herbicide | Targeted action against specific weeds |

| Insecticide | Reduced toxicity to non-target species |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

Compound A : 4-(2H-1,3-Benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine

- Key Difference : Furan-2-yl replaces cyclobutyl at position 3.

- Steric Effects: Furan’s planar structure reduces steric hindrance compared to the three-dimensional cyclobutyl group .

Compound B : 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine (CAS 1172303-17-1)

- Key Differences :

- Pyrazole core instead of oxazole.

- Cyclopropyl (three-membered ring) and 2-fluorophenyl substituents.

- Impact: Ring Strain: Cyclopropane’s higher strain may increase reactivity compared to cyclobutyl.

Heterocyclic Core Modifications

Compound C : 4-[4-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine (CAS 955976-59-7)

- Key Differences :

- Triazole-pyrazole hybrid system replaces oxazole.

- Benzodioxole linked via a methylene bridge.

- Flexibility: Methylene bridge allows conformational flexibility absent in the rigid oxazole .

Compound D : 4-(Pyridin-3-yl)-1,2-oxazol-5-amine

Comparative Analysis of Physicochemical and Functional Properties

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

Hydrogen Bonding and Crystallographic Insights

- Similar to the pyrazole derivative in , N–H···N and C–H···O interactions may stabilize crystal lattices .

Research Tools and Methodologies

Preparation Methods

While direct procedures for 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine are scarce, analogous compounds such as benzodioxolyl-substituted thiazol-2-amines have been synthesized with detailed protocols that can be adapted. Below is a summary of relevant experimental conditions extracted from related compounds, which can inform the preparation of the target compound.

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Formation of heterocyclic core | Cyclization of α-haloketone with hydroxylamine | α-haloketone + NH2OH·HCl, base (e.g., NaOH), solvent (ethanol or THF), reflux or room temp | ~70-90% (analogous reactions) | Reaction monitored by TLC; purification by column chromatography |

| 2. Introduction of benzodioxolyl group | Coupling or substitution | Benzodioxole derivative + heterocycle intermediate, base (NaH), solvent (THF), room temp | 16-21% (from related thiazol-2-amine derivatives) | Reaction time ~1-2 h; purification by silica gel chromatography |

| 3. Amination | Nucleophilic substitution or reduction | Halogenated intermediate + NH3 or reducing agent | Variable, up to 70% in similar systems | Controlled atmosphere (N2), inert conditions preferred |

Representative Reaction Example from Related Literature

A mixture of 4-(benzo[d]dioxol-5-yl)thiazol-2-amine and sodium hydride in tetrahydrofuran (THF) is stirred at room temperature for 1 hour under nitrogen. Benzyl bromide is added dropwise, and the reaction is continued for 10 minutes. After quenching with saturated ammonium chloride solution and extraction, the product is purified by silica gel chromatography to yield the benzylated amine derivative in approximately 17-21% yield.

Another method involves the reaction of benzo[d]dioxol-5-yl)-2-bromoethanone with thiourea in ethanol at 66-80 °C for 24 hours under nitrogen atmosphere, yielding the corresponding heterocyclic amine in moderate yield.

Analytical and Purification Techniques

- Reaction progress is typically monitored by thin-layer chromatography (TLC).

- Purification is achieved by column chromatography using solvent mixtures such as ethyl acetate/hexane.

- Characterization includes nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Solvent | THF, ethanol, DMF | Depends on step |

| Temperature | Room temp to reflux (66-80 °C) | Controlled heating for cyclization |

| Atmosphere | Nitrogen (inert) | To prevent oxidation |

| Reaction Time | 1-24 hours | Varies by step |

| Base | Sodium hydride (NaH), DIEA | For deprotonation and substitution |

| Yield | 16-90% (step-dependent) | Moderate to good yields |

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes and reaction conditions for preparing 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine? A: Synthesis typically involves cyclocondensation of precursors such as benzodioxol-substituted nitriles and cyclobutyl-containing carbonyl derivatives. Key steps include:

- Temperature control (e.g., 355–365 K for cyclization).

- Solvent selection (polar aprotic solvents like DMF or acetonitrile).

- Use of catalysts (e.g., Lewis acids for oxazole ring formation).

Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR (1H/13C) and mass spectrometry (HRMS). For example, analogous compounds require iterative purification via silica gel chromatography and recrystallization from ethyl acetate .

Structural Confirmation

Q: Which analytical techniques are critical for confirming the molecular structure of this compound? A: A multi-technique approach is essential:

- NMR Spectroscopy : Assigns proton environments (e.g., benzodioxol protons at δ 6.7–7.1 ppm) and cyclobutyl group geometry.

- X-ray Crystallography : Resolves bond lengths (e.g., C–N in oxazole: ~1.35 Å) and dihedral angles (e.g., benzodioxol vs. oxazole planes: 30–70°) .

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 293.32) .

Advanced Crystallography

Q: How can hydrogen bonding and non-covalent interactions in the crystal lattice influence the compound’s stability and bioactivity? A: Crystal packing analysis (e.g., via SHELXL or ORTEP-3) reveals:

- N–H···N Hydrogen Bonds : Form supramolecular zigzag chains along the b-axis (distance ~2.8–3.0 Å).

- C–H···O/π Interactions : Stabilize 3D networks (e.g., C–H···O distances ~3.2 Å).

These interactions affect solubility and molecular recognition in biological systems. Hirshfeld surface analysis (Crystal Explorer) quantifies interaction contributions (e.g., H···H contacts >50%) .

Biological Activity Assessment

Q: What experimental strategies are used to investigate the compound’s potential bioactivity (e.g., antimicrobial, anticancer)? A: Key methodologies include:

- In Vitro Assays : Dose-response curves against cancer cell lines (e.g., IC50 via MTT assay).

- Molecular Docking : Targets enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities.

- Orthogonal Validation : Combine enzyme inhibition (e.g., fluorescence-based assays) with structural analogs to resolve false positives.

Contradictions in activity data (e.g., low potency despite favorable docking scores) may arise from poor solubility or off-target effects, requiring ADMET profiling .

Data Contradiction Resolution

Q: How can researchers address discrepancies between computational predictions and experimental bioactivity results? A: Follow a systematic workflow:

Validate Computational Models : Re-dock known ligands to ensure force field accuracy.

Check Compound Integrity : Re-characterize via HPLC and NMR to confirm purity.

Assay Optimization : Use multiple cell lines or enzyme isoforms to rule out model-specific artifacts.

Synchrotron Studies : Resolve crystal structures of ligand-target complexes to verify binding modes .

Advanced Conformational Analysis

Q: How do ring puckering and substituent conformation affect the compound’s reactivity? A: Cyclobutyl puckering (analyzed via Cremer-Pople coordinates) introduces strain, altering electrophilicity at the oxazole C5 position. For benzodioxol derivatives:

- Dihedral Angles : 31–68° between benzodioxol and oxazole rings influence π-π stacking in target binding.

- Dynamic NMR : Detects restricted rotation in cyclobutyl groups (ΔG‡ ~12–15 kcal/mol).

These features are modeled using Gaussian09 with B3LYP/6-311++G(d,p) to predict reactivity .

Methodological Challenges in Structural Refinement

Q: What challenges arise in refining high-Z′ crystal structures of this compound? A: Structures with Z′ > 1 (e.g., triclinic polymorphs) pose challenges:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.